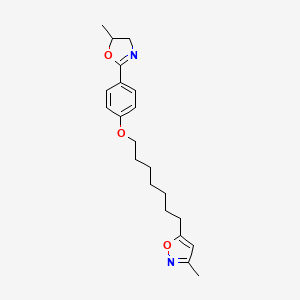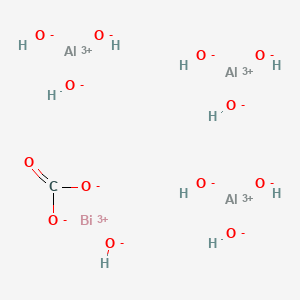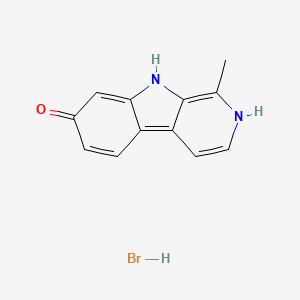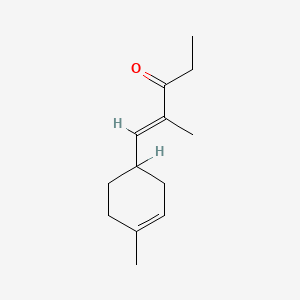
2-Methyl-1-(4-methyl-3-cyclohexen-1-yl)pent-1-en-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-1-(4-methyl-3-cyclohexen-1-yl)pent-1-en-3-one is an organic compound with a complex structure that includes a cyclohexene ring and a pentenone chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(4-methyl-3-cyclohexen-1-yl)pent-1-en-3-one can be achieved through several methods. One common approach involves the radical addition of cyclopentanone to (+)-limonene under oxygen in acetic acid, using manganese (II) acetate and cobalt (II) acetate as catalysts .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. similar compounds are often produced through catalytic processes involving the oxidation of cyclohexene derivatives.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-1-(4-methyl-3-cyclohexen-1-yl)pent-1-en-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo substitution reactions, particularly at the cyclohexene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenating agents like bromine (Br2) and chlorine (Cl2) are often employed.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
2-Methyl-1-(4-methyl-3-cyclohexen-1-yl)pent-1-en-3-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of fragrances and flavoring agents.
Mécanisme D'action
The mechanism of action of 2-Methyl-1-(4-methyl-3-cyclohexen-1-yl)pent-1-en-3-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexenone: An organic compound with a similar cyclohexene ring structure.
2-Cyclohexen-1-ol, 1-methyl-4-(1-methylethyl)-: A compound with a similar cyclohexene ring and hydroxyl group.
3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one: A fragrance compound with a similar structure.
Uniqueness
2-Methyl-1-(4-methyl-3-cyclohexen-1-yl)pent-1-en-3-one is unique due to its specific combination of a cyclohexene ring and a pentenone chain, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
70556-54-6 |
|---|---|
Formule moléculaire |
C13H20O |
Poids moléculaire |
192.30 g/mol |
Nom IUPAC |
(E)-2-methyl-1-(4-methylcyclohex-3-en-1-yl)pent-1-en-3-one |
InChI |
InChI=1S/C13H20O/c1-4-13(14)11(3)9-12-7-5-10(2)6-8-12/h5,9,12H,4,6-8H2,1-3H3/b11-9+ |
Clé InChI |
NSPDRVIQAXARPO-PKNBQFBNSA-N |
SMILES isomérique |
CCC(=O)/C(=C/C1CCC(=CC1)C)/C |
SMILES canonique |
CCC(=O)C(=CC1CCC(=CC1)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


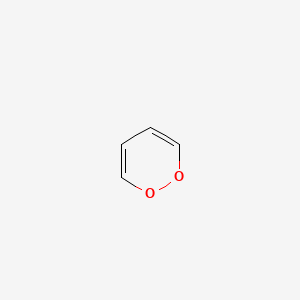

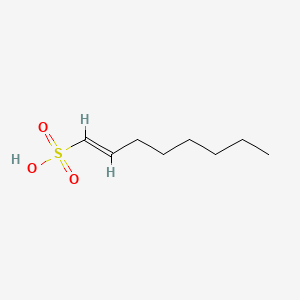
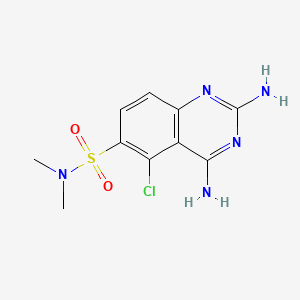
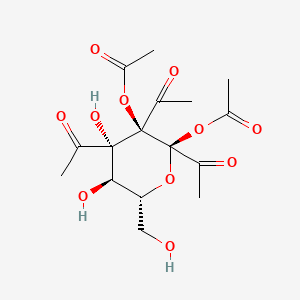
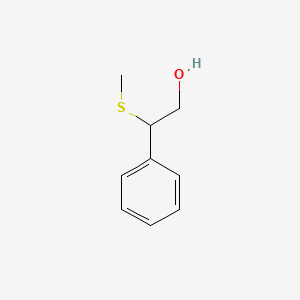

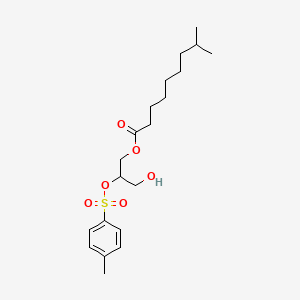

![4-[6-[6-(6-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-yl]-1,3-benzothiazol-2-yl]aniline](/img/structure/B12668441.png)
